An In-depth Technical Guide to (3-Nitropyridin-2-yl)cyanamide: Synthesis, Structure, and Chemical Properties
An In-depth Technical Guide to (3-Nitropyridin-2-yl)cyanamide: Synthesis, Structure, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Nitropyridin-2-yl)cyanamide is a niche heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, combining a nitropyridine core with a reactive cyanamide moiety, suggests a unique profile for further synthetic elaboration. This guide provides a comprehensive overview of its fundamental chemical properties, a plausible synthetic route, and a detailed, predictive analysis of its structural and spectroscopic characteristics. While empirical data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust and scientifically grounded technical resource.
Introduction and Molecular Overview
(3-Nitropyridin-2-yl)cyanamide, with the Chemical Abstracts Service (CAS) number 1255146-90-7, is an organic compound featuring a pyridine ring substituted with a nitro group at the 3-position and a cyanamide group at the 2-position.[1] The presence of the electron-withdrawing nitro group and the versatile cyanamide functional group makes this molecule an interesting candidate for the synthesis of more complex nitrogen-rich heterocyclic systems.[2][3][4] The cyanamide functional group itself is a unique structural motif found in various biologically active molecules and serves as a valuable building block in synthetic chemistry.[5][6]
Core Chemical Identifiers
A summary of the primary chemical identifiers for (3-Nitropyridin-2-yl)cyanamide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1255146-90-7 | [1] |
| Molecular Formula | C₆H₄N₄O₂ | [7] |
| Molecular Weight | 164.12 g/mol | [7] |
| Canonical SMILES | C1=CC(=C(N=C1)NC#N)[O-] | [7] |
Proposed Synthesis
While a specific, peer-reviewed synthesis for (3-Nitropyridin-2-yl)cyanamide is not readily found in the literature, a highly plausible and established method involves the reaction of its corresponding primary amine precursor, 2-Amino-3-nitropyridine, with a cyanating agent such as cyanogen bromide. This classic transformation is a variation of the von Braun reaction .[5][7][8]
The precursor, 2-Amino-3-nitropyridine (CAS: 4214-75-9), is a commercially available compound.[9] Its synthesis typically involves the nitration of 2-aminopyridine, which can be a complex procedure yielding a mixture of isomers, followed by separation.[10][11] An alternative route is the amination of 2-chloro-3-nitropyridine.
Experimental Protocol: Cyanation of 2-Amino-3-nitropyridine
This protocol is a predictive methodology based on established procedures for the synthesis of N-arylcyanamides.[5] Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Reaction Scheme:
Figure 1: Proposed synthesis of (3-Nitropyridin-2-yl)cyanamide.
Materials:
-
2-Amino-3-nitropyridine
-
Cyanogen bromide (BrCN)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-3-nitropyridine (1.0 eq) in anhydrous THF.
-
Add anhydrous sodium carbonate (2.0 eq) to the solution to act as a base.
-
Cool the stirred suspension to -10 °C to -20 °C in an appropriate cooling bath (e.g., ice-salt).
-
Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the cyanogen bromide solution dropwise to the cooled suspension of the amine over 30 minutes, ensuring the temperature remains below -10 °C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2 hours.
-
Slowly warm the mixture to room temperature and continue stirring for another 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (3-Nitropyridin-2-yl)cyanamide.
Molecular Structure and Predicted Spectroscopic Properties
The molecular structure of (3-Nitropyridin-2-yl)cyanamide is characterized by a planar pyridine ring. The nitro group at the 3-position and the cyanamide group at the 2-position will significantly influence the electronic distribution within the aromatic system.
Figure 2: Chemical structure of (3-Nitropyridin-2-yl)cyanamide.
Predicted ¹H and ¹³C NMR Spectroscopy
The NMR spectra are predicted based on the analysis of similar nitropyridine structures.[12][13][14] The electron-withdrawing nature of both the nitro and cyanamide groups will deshield the pyridine protons.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-4 | ~8.5 - 8.7 | dd | J ≈ 8, 2 |
| H-5 | ~7.4 - 7.6 | dd | J ≈ 8, 5 |
| H-6 | ~8.6 - 8.8 | dd | J ≈ 5, 2 |
| NH | ~9.0 - 10.0 | br s | - |
| ¹³C NMR | Predicted Shift (ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~135 - 140 |
| C-4 | ~125 - 130 |
| C-5 | ~120 - 125 |
| C-6 | ~155 - 160 |
| C≡N | ~115 - 120 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the cyanamide and nitro groups. The cyanamide (N-C≡N) stretch is a strong reporter.[15][16][17]
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (cyanamide) | Stretch | 3200 - 3400 | Medium |
| C≡N (cyanamide) | Stretch | 2220 - 2260 | Strong |
| NO₂ (nitro) | Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ (nitro) | Symmetric Stretch | 1340 - 1380 | Strong |
| C=N, C=C (aromatic) | Stretch | 1400 - 1600 | Medium-Strong |
Predicted Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ should be readily observable. Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and potentially the cyano group (CN).[18][19][20][21][22]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 164 | [M]⁺ |
| 118 | [M - NO₂]⁺ |
| 91 | [M - NO₂ - HCN]⁺ |
Chemical Reactivity and Potential Applications
The chemical reactivity of (3-Nitropyridin-2-yl)cyanamide is dictated by its three key functional components: the nitropyridine ring, the N-H of the cyanamide, and the electrophilic nitrile carbon.
-
Nitropyridine Ring: The nitro group strongly deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the nitro group.
-
Cyanamide Moiety: The cyanamide group is a versatile functional handle.[3] The N-H proton is acidic and can be deprotonated with a suitable base. The nitrile carbon is electrophilic and can be attacked by nucleophiles. This allows for the construction of guanidines, ureas, and various heterocyclic systems.[4][6]
Given these features, (3-Nitropyridin-2-yl)cyanamide could serve as a key intermediate in the synthesis of:
-
Bioactive Heterocycles: As a building block for novel kinase inhibitors or other pharmacologically active agents.
-
Coordination Polymers and Materials: The multiple nitrogen atoms provide potential coordination sites for metal ions.
Conclusion
(3-Nitropyridin-2-yl)cyanamide is a compound with significant synthetic potential, although it remains largely unexplored in the scientific literature. This guide provides a foundational understanding of its structure, a reliable method for its synthesis, and a predictive analysis of its key chemical and spectroscopic properties. It is intended to serve as a valuable resource for researchers looking to explore the chemistry of this and related heterocyclic cyanamides in the fields of drug discovery and materials science.
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